

Application Note: Synthesis of 2-tert-butyl-1H-indol-5-amine

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Compound of Interest

Compound Name: **2-tert-butyl-1H-indol-5-amine**

Cat. No.: **B065302**

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Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.^[1] Specifically, substituted indol-5-amines are crucial intermediates for the development of therapeutic agents, including serotonin (5-HT) receptor agonists and kinase inhibitors.^[2] **2-tert-butyl-1H-indol-5-amine** is a valuable building block that combines the sterically bulky tert-butyl group at the 2-position, which can enhance metabolic stability and modulate receptor binding, with a versatile amino group at the 5-position for further functionalization.

This protocol details a reliable and efficient two-step synthesis of **2-tert-butyl-1H-indol-5-amine**. The synthesis begins with the construction of the indole core via the classic Fischer indole synthesis, followed by the reduction of a nitro group to the target amine.^{[3][4][5]}

Principle of the Method

The synthesis proceeds in two key stages:

- Fischer Indole Synthesis: (4-nitrophenyl)hydrazine is condensed with 3,3-dimethyl-2-butanone (pinacolone) under acidic catalysis. The resulting phenylhydrazone undergoes a^[5] [5]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the aromatic indole ring, yielding 2-tert-butyl-5-nitro-1H-indole.^{[3][4]}

- Nitro Group Reduction: The intermediate, 2-tert-butyl-5-nitro-1H-indole, is then subjected to catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst and hydrazine hydrate as the hydrogen source. This efficiently reduces the nitro group to the corresponding primary amine, yielding the final product, **2-tert-butyl-1H-indol-5-amine**.

Experimental Protocol

Safety Precaution: This protocol involves the use of hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Hydrazine hydrate is highly toxic and corrosive.

Part 1: Synthesis of 2-tert-butyl-5-nitro-1H-indole

Materials:

- (4-nitrophenyl)hydrazine hydrochloride
- 3,3-Dimethyl-2-butanone (Pinacolone)
- Ethanol (absolute)
- Concentrated Sulfuric Acid (H_2SO_4)
- Sodium Bicarbonate (NaHCO_3), saturated aqueous solution
- Ethyl Acetate (EtOAc)
- Hexanes
- Anhydrous Magnesium Sulfate (MgSO_4)

Equipment:

- Round-bottom flask (250 mL)
- Reflux condenser

- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Glassware for filtration and purification

Procedure:

- To a 250 mL round-bottom flask, add (4-nitrophenyl)hydrazine hydrochloride (1.0 eq) and absolute ethanol (100 mL).
- Add 3,3-dimethyl-2-butanone (1.2 eq) to the suspension.
- Slowly add concentrated sulfuric acid (0.3 eq) dropwise to the stirring mixture.
- Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.
- Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield 2-tert-butyl-5-nitro-1H-indole as a solid.

Part 2: Synthesis of **2-tert-butyl-1H-indol-5-amine**

Materials:

- 2-tert-butyl-5-nitro-1H-indole
- Ethanol (absolute)
- Palladium on Carbon (10% Pd/C)
- Hydrazine hydrate (80% solution)
- Celite®

Equipment:

- Round-bottom flask (250 mL)
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Filtration apparatus (e.g., Büchner funnel)

Procedure:

- In a 250 mL round-bottom flask, dissolve 2-tert-butyl-5-nitro-1H-indole (1.0 eq) in absolute ethanol (120 mL).
- Carefully add 10% Pd/C catalyst (0.1 eq by weight).
- Heat the mixture to reflux (approx. 80°C).
- Add hydrazine hydrate (4.0 eq) dropwise to the refluxing mixture over 30 minutes. Caution: Exothermic reaction and gas evolution may occur.

- Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture to room temperature.
- Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of ethanol.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- If necessary, purify the product by flash column chromatography or recrystallization to yield **2-tert-butyl-1H-indol-5-amine** as a pure solid.

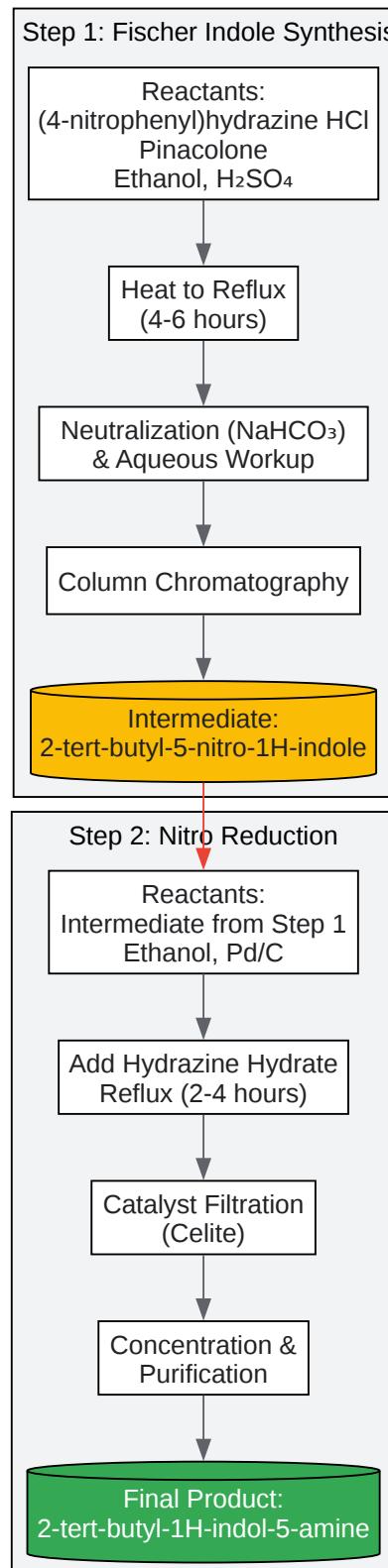
Data Presentation

The following table summarizes representative quantitative data for the synthesis.

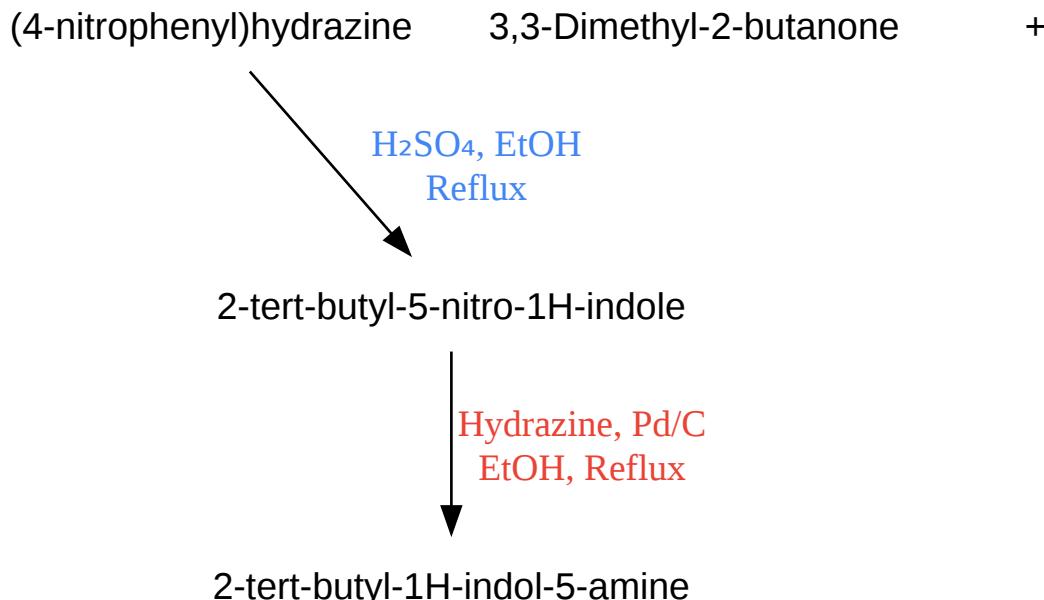
Parameter	Step 1: Fischer Indole Synthesis	Step 2: Nitro Reduction
Starting Material	(4-nitrophenyl)hydrazine HCl	2-tert-butyl-5-nitro-1H-indole
Reagent 1	3,3-Dimethyl-2-butanone (1.2 eq)	10% Pd/C (0.1 eq wt)
Reagent 2	H ₂ SO ₄ (0.3 eq)	Hydrazine Hydrate (4.0 eq)
Solvent	Ethanol	Ethanol
Reaction Temperature	~80°C (Reflux)	~80°C (Reflux)
Reaction Time	4 - 6 hours	2 - 4 hours
Product	2-tert-butyl-5-nitro-1H-indole	2-tert-butyl-1H-indol-5-amine
Typical Yield	75 - 85%	88 - 95%
Purity (by HPLC)	>95%	>98%

Visualizations

Diagrams of Workflow and Chemical Pathway

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Caption: Overall experimental workflow for the two-step synthesis.



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Caption: Chemical reaction pathway for the synthesis.

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